molecular formula C12H16ClN B12446716 3-[(2-Chlorophenyl)methyl]piperidine

3-[(2-Chlorophenyl)methyl]piperidine

Cat. No.: B12446716
M. Wt: 209.71 g/mol
InChI Key: IUBGLJZJXSXGHK-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methyl]piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)methyl]piperidine can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes or the use of advanced catalytic systems to enhance yield and reduce reaction times. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

3-[(2-Chlorophenyl)methyl]piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing neurological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorophenyl)methyl]piperidine
  • 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one
  • 3-Methylpiperidine

Uniqueness

3-[(2-Chlorophenyl)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]piperidine

InChI

InChI=1S/C12H16ClN/c13-12-6-2-1-5-11(12)8-10-4-3-7-14-9-10/h1-2,5-6,10,14H,3-4,7-9H2

InChI Key

IUBGLJZJXSXGHK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CC=CC=C2Cl

Origin of Product

United States

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